1-Oxo-1-phenylpropan-2-yl benzoate
Description
Significance and Context within Advanced Organic Synthesis
The significance of 1-oxo-1-phenylpropan-2-yl benzoate (B1203000) in advanced organic synthesis lies primarily in its utility as a precursor and building block for more complex molecular architectures. Organic chemists utilize such bifunctional molecules to construct diverse scaffolds, which can be precursors to biologically active molecules or novel materials.
Key aspects of its significance include:
Asymmetric Synthesis: The presence of a stereocenter at the α-position of the ketone makes it a target for stereoselective synthesis and a starting point for the preparation of enantiomerically pure compounds. For instance, related α-hydroxy ketones are key intermediates in the asymmetric synthesis of compounds like 1-phenylpropanol, achieved with high enantiomeric excess using polymer-supported chiral catalysts. rsc.org The development of methods to synthesize or modify 1-oxo-1-phenylpropan-2-yl benzoate in an enantioselective manner is an area of active research.
Building Block for Heterocycles: The diketone-like nature of the molecule (considering the ester as a masked ketone) makes it a suitable precursor for the synthesis of various heterocyclic compounds. For example, similar structures are used in the synthesis of 1,4-benzothiazine derivatives, which are of pharmacological interest. researchgate.net
Photochemical Reactions: The benzoyl moiety makes the compound a candidate for photochemical investigations. α-Keto esters and related compounds are known to undergo various photochemical reactions, including Norrish-type cleavage and cycloadditions, providing pathways to unique molecular structures.
Precursor to Biologically Active Molecules: While direct large-scale applications are not widespread, its structural motifs are found in various natural products and pharmacologically active compounds. For instance, the core structure is related to intermediates in the synthesis of complex molecules like pseudomonic acid A. researchgate.net
Scope of Academic Investigation and Research Trajectories
Academic research involving this compound and structurally similar compounds is multifaceted, exploring new synthetic methods, catalytic processes, and applications in constructing complex molecules.
Current and potential research trajectories include:
Development of Novel Catalytic Systems: A significant area of research is the development of efficient catalytic systems for the synthesis and transformation of α-acyloxy ketones. This includes the use of both metal-based and organocatalysts. For example, N-heterocyclic carbenes (NHCs) and palladium complexes have been used in sequential catalysis to synthesize complex heterocyclic systems from related starting materials. researchgate.net
Asymmetric Catalysis: A major focus is on the development of asymmetric syntheses to control the stereochemistry at the α-carbon. This involves the use of chiral catalysts, such as chiral phosphines in combination with transition metals, to achieve high enantioselectivity. researchgate.netnih.gov Such methods are crucial for the synthesis of enantiopure pharmaceuticals and other biologically active molecules.
C-H Functionalization: Modern synthetic strategies focus on the direct functionalization of C-H bonds. Research into the selective functionalization of the various C-H bonds within the this compound molecule could lead to more efficient and atom-economical synthetic routes. mdpi.com
Applications in Total Synthesis: The compound and its derivatives continue to be explored as key fragments in the total synthesis of natural products. The ability to introduce stereocenters and functional groups in a controlled manner makes them valuable intermediates in the construction of complex target molecules. researchgate.net
The table below summarizes some of the key properties of a closely related compound, which provides context for the physical characteristics of α-acyloxy ketones.
Table 1: Computed Physical and Chemical Properties of a Related Compound (2-Methyl-1-oxo-1-phenylpropan-2-yl benzoate)
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | (2-methyl-1-oxo-1-phenylpropan-2-yl) benzoate |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 268.109944368 Da |
| Monoisotopic Mass | 268.109944368 Da |
| Topological Polar Surface Area | 43.4 Ų |
| Heavy Atom Count | 20 |
| Formal Charge | 0 |
| Complexity | 347 |
| Data sourced from PubChem CID 345013. nih.gov |
Structure
3D Structure
Properties
CAS No. |
1030-23-5 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) benzoate |
InChI |
InChI=1S/C16H14O3/c1-12(15(17)13-8-4-2-5-9-13)19-16(18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
NHOXPYKWAHZEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxo 1 Phenylpropan 2 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy serves as a cornerstone in the structural determination of 1-oxo-1-phenylpropan-2-yl benzoate (B1203000), offering precise insights into the hydrogen and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-oxo-1-phenylpropan-2-yl benzoate, recorded in deuterochloroform (CDCl₃) at 300 MHz, reveals distinct signals corresponding to each type of proton within the molecule. A doublet at δ 1.68 ppm with a coupling constant of 6.9 Hz is assigned to the three protons of the methyl group (CH₃). The methine proton (CH) resonates as a quartet at δ 6.21 ppm, also with a coupling constant of 6.9 Hz, indicating its proximity to the methyl group. The aromatic protons of the phenyl and benzoate moieties appear as a complex multiplet in the region of δ 7.42–7.62 ppm, integrating to six protons. A further multiplet, corresponding to the remaining four aromatic protons, is observed downfield between δ 7.99 and 8.12 ppm.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 1.68 ppm | Doublet (d) | 6.9 Hz | 3H | CH₃ |
| 6.21 ppm | Quartet (q) | 6.9 Hz | 1H | CH |
| 7.42–7.62 ppm | Multiplet (m) | - | 6H | Aromatic CH |
| 7.99–8.12 ppm | Multiplet (m) | - | 4H | Aromatic CH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum, acquired in CDCl₃ at 75 MHz, provides a detailed map of the carbon skeleton. The methyl carbon (CH₃) gives rise to a signal at δ 17.2 ppm, while the methine carbon (CH) is found at δ 71.8 ppm. The aromatic carbons of both the phenyl and benzoate rings produce a series of signals between δ 128.4 and 134.4 ppm. Crucially, the two distinct carbonyl carbons are clearly resolved: the ester carbonyl (C=O) resonates at δ 165.9 ppm, and the ketone carbonyl (C=O) appears further downfield at δ 196.7 ppm.
| Chemical Shift (δ) | Assignment |
| 17.2 ppm | CH₃ |
| 71.8 ppm | CH |
| 128.4–134.4 ppm | Aromatic C |
| 165.9 ppm | Ester C=O |
| 196.7 ppm | Ketone C=O |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) was employed to determine the accurate molecular mass and confirm the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS-ESI)
The HRMS-ESI analysis provided a measured mass-to-charge ratio (m/z) of 255.1020 for the protonated molecule [M+H]⁺. This experimental value is in excellent agreement with the calculated theoretical mass of 255.1016 for the molecular formula C₁₆H₁₅O₃, thereby confirming the elemental composition of the compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by strong absorption bands that signify its key functional groups. The presence of two carbonyl groups, a ketone and an ester, is a prominent feature. The ketone C=O stretching vibration is expected in the region of 1685-1690 cm⁻¹, which is typical for aromatic ketones where conjugation with the phenyl ring lowers the frequency compared to a saturated ketone. pressbooks.puborgchemboulder.com The ester C=O stretch is anticipated to appear at a higher frequency. Additionally, characteristic C-O stretching bands for the ester group and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would be observed.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic Ketone C=O Stretch | 1685–1690 |
| Ester C=O Stretch | ~1720 |
| Aromatic C=C Stretch | 1450–1600 |
| C-O Stretch (Ester) | 1100–1300 |
| Aromatic C-H Bending | 690–900 |
X-ray Crystallography for Solid-State Structural Determination
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its chemical structure. The crystallographic data would include the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal. ksu.edu.sa
Although specific experimental crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be reported from such an analysis.
Interactive Data Table: Exemplary Crystallographic Data for a Small Organic Molecule
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₁₆H₁₄O₃ |
| Formula Weight | The mass of one mole of the compound. | 254.28 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c [Å] | The lengths of the unit cell axes. | a = 9.0, b = 14.1, c = 9.6 |
| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 90.5, γ = 90 |
| Volume [ų] | The volume of the unit cell. | 1228 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.30 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.06 |
The detailed structural information from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Proposed Reaction Mechanisms for Compound Formation
The formation of 1-Oxo-1-phenylpropan-2-yl benzoate (B1203000) can be achieved through several synthetic routes, with the α-acyloxylation of a ketone being a primary method. The proposed mechanisms vary based on the catalytic system employed.
One of the most efficient methods involves a copper(II)-catalyzed, one-pot α-acyloxylation of propiophenone (B1677668). In this pathway, the reaction is believed to proceed through a radical intermediate. The copper catalyst facilitates the abstraction of a hydrogen atom from the α-position of the ketone, which results in the formation of a ketyl radical. This highly reactive intermediate then couples with an acyloxy source, such as a benzoic acid derivative, to yield the final ester product, 1-Oxo-1-phenylpropan-2-yl benzoate.
Another well-documented approach is a metal-free protocol that utilizes tetra-n-butylammonium iodide (TBAI) as a catalyst. researchgate.net This method achieves the α-benzoxylation of ketones using terminal aryl alkenes as a surrogate for the arylcarboxy group, with tert-butyl hydroperoxide (TBHP) acting as the oxidant. researchgate.net The proposed mechanism for this reaction is detailed in the following table.
| Step | Description |
| 1. Initiation | Tetra-n-butylammonium iodide (TBAI) reacts with the oxidant (TBHP) to generate a reactive iodine species. |
| 2. Radical Formation | The reactive iodine species abstracts a hydrogen atom from the α-carbon of the propiophenone, forming a ketone radical. |
| 3. Carboxylate Formation | Concurrently, the terminal aryl alkene is oxidized by TBHP to generate an arylcarboxy radical. |
| 4. Radical Coupling | The ketone radical and the arylcarboxy radical couple to form the target molecule, this compound. |
| 5. Catalyst Regeneration | The catalyst is regenerated, allowing the cycle to continue. |
Furthermore, mechanistic insights can be drawn from analogous reactions. For instance, dual N-heterocyclic carbene (NHC) and organophotoredox-catalyzed reactions provide a plausible pathway involving the generation of a ketyl radical from an acyl azolium intermediate, which then couples with another radical species. acs.org Plausible mechanisms for related compounds also suggest the involvement of a Hydrogen Atom Transfer (HAT) catalytic cycle. sciengine.com
Exploration of Chemoselectivity and Regioselectivity in Synthetic Reactions
The synthesis of this compound is a prime example of selective chemical transformations.
Regioselectivity: The term regioselectivity refers to the preference for bond formation at one position over other possible positions. In the synthesis of this compound from propiophenone, the reaction is highly regioselective. The acyloxylation occurs exclusively at the α-carbon (the carbon atom adjacent to the carbonyl group). This is because the protons on the α-carbon are significantly more acidic and susceptible to abstraction compared to the protons on the β-carbon or the aromatic ring. This increased acidity is due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate or radical intermediate.
Chemoselectivity: Chemoselectivity describes the preferential reaction of one functional group in the presence of other functional groups. The synthesis demonstrates high chemoselectivity. For example, in the copper-catalyzed α-acyloxylation, the reaction selectively targets the α-C-H bond for functionalization without affecting other potentially reactive sites, such as the carbonyl group itself or the C-H bonds of the two aromatic rings. Similarly, in other advanced synthetic methods, such as those involving phosphinoylacylation, it is possible to achieve chemoselective reduction of one functional group on a complex molecule without affecting others. acs.org This high degree of selectivity is crucial for ensuring a high yield of the desired product and minimizing the formation of unwanted byproducts.
Catalytic Cycle Analysis and Role of Intermediates
The catalytic processes used to synthesize this compound rely on the generation and reaction of key intermediates within a closed catalytic cycle.
In the copper-catalyzed system, the proposed cycle begins with the Cu(II) catalyst.
Table of Copper-Catalyzed Cycle
| Stage | Process | Intermediate(s) |
|---|---|---|
| Activation | The [(DM-Pybox)Cu(II)Br₂] catalyst abstracts an α-hydrogen from propiophenone. | Ketyl radical |
| Coupling | The ketyl radical reacts with the benzoate source. | Product-catalyst complex |
| Product Release | The final product, this compound, is released. | - |
| Catalyst Regeneration | The Cu(II) catalyst is regenerated, ready for the next cycle. | Cu(II) species |
This table describes the catalytic cycle for the copper-mediated α-acyloxylation of propiophenone.
A key intermediate in this and other radical-based pathways is the ketyl radical . This species is formed by the single-electron reduction of the ketone's carbonyl group or, as in this case, by the abstraction of the α-hydrogen. acs.org
In more complex dual catalytic systems, such as the NHC/photoredox-catalyzed reactions, a more intricate cycle is proposed. acs.org This involves the photocatalyst (e.g., Eosin Y) absorbing light and reaching an excited state. This excited catalyst can then engage in single-electron transfer (SET) processes. An N-heterocyclic carbene (NHC) catalyst reacts with an acyl source to form an acyl azolium intermediate . This intermediate can be reduced by the excited photocatalyst to form an NHC-stabilized ketyl radical. This radical then couples with another radical intermediate generated in the system. The final step involves the fragmentation of the coupled intermediate to release the product and regenerate the NHC catalyst, thus closing the cycle. acs.org For related compounds, a Hydrogen Atom Transfer (HAT) catalytic cycle has also been proposed as a plausible reaction pathway. sciengine.com
The study of these intermediates and catalytic cycles is fundamental to optimizing reaction conditions, such as temperature, solvent, and oxidant choice, to achieve higher yields and purity of this compound. acs.org
Computational Chemistry and Theoretical Investigations of 1 Oxo 1 Phenylpropan 2 Yl Benzoate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between accuracy and computational cost, making it a cornerstone for the theoretical analysis of organic compounds. For a molecule like 1-oxo-1-phenylpropan-2-yl benzoate (B1203000), DFT can predict a wide range of properties, from its most stable three-dimensional shape to its electronic and reactive characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the ground state geometry. For this, methods like B3LYP with a basis set such as 6-311G(d,p) are commonly used. longdom.org
Below is a table of expected bond lengths for the optimized geometry of 1-oxo-1-phenylpropan-2-yl benzoate, based on typical values for similar functional groups.
| Bond | Expected Bond Length (Å) | Description |
|---|---|---|
| C=O (ketone) | ~1.21 | The carbonyl bond of the propiophenone (B1677668) group. |
| C=O (ester) | ~1.20 | The carbonyl bond of the benzoate group. |
| C-O (ester) | ~1.36 | The single bond between the carbonyl carbon and the ester oxygen. |
| O-C (ester) | ~1.45 | The single bond between the ester oxygen and the propan-2-yl group. |
| C-C (aromatic) | ~1.40 | The average carbon-carbon bond length within the phenyl rings. |
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. longdom.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl rings and the oxygen atoms, which have lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the electron-deficient sites, particularly the carbonyl carbons of the ketone and ester groups.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.gov The analysis of these frontier orbitals provides a clear picture of where the molecule is most likely to donate or accept electrons in a chemical reaction.
| Parameter | Description | Expected Localization in this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Represents the ability to donate electrons. | Localized on the phenyl rings and oxygen atoms. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Represents the ability to accept electrons. | Localized on the carbonyl carbons of the ketone and ester groups. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap implies higher reactivity. | Determines the molecule's electronic stability and reactivity profile. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Studies
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
In this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the two carbonyl groups and the ester linkage. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic rings, making them potential sites for nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.netnypl.org
Reactivity Descriptors (e.g., Fukui Functions, Reduced Density Gradient (RDG), Electron Localization Function (ELF))
To gain a more quantitative understanding of reactivity, various descriptors derived from DFT are employed.
Fukui Functions: These functions are used to identify the most reactive sites in a molecule. nih.govresearchgate.net The Fukui function helps in predicting which atoms are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. nih.gov For this compound, the carbonyl carbons would be expected to have a high value for the Fukui function corresponding to nucleophilic attack.
Reduced Density Gradient (RDG): RDG is a method used to visualize and analyze non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net A plot of the RDG against the electron density can reveal weak interactions within the molecule, which are crucial for understanding its conformational stability and how it interacts with other molecules.
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in a given region of space. It provides a clear picture of electron pairing and localization, effectively mapping out the core, bonding, and lone pair electrons in a molecule. This helps in understanding the nature of the chemical bonds within this compound.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can be used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions. nih.gov
Mechanistic Interpretations via Computational Simulations
Computational simulations are invaluable for elucidating reaction mechanisms. For instance, the synthesis of α-acyloxy ketones like this compound often involves complex, multi-step reactions. researchgate.net DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and products.
By calculating the energy barriers for different potential pathways, researchers can determine the most likely mechanism. For example, in a catalyzed reaction, simulations can model the interaction of the substrate with the catalyst, identifying the key catalytic intermediates and transition states. This detailed mechanistic understanding is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Chemical Reactivity and Derivatization Studies of 1 Oxo 1 Phenylpropan 2 Yl Benzoate
Role as an Intermediate in Multi-step Organic Synthesis
1-Oxo-1-phenylpropan-2-yl benzoate (B1203000) serves as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both electrophilic (carbonyl carbon, aromatic rings) and nucleophilic (enolate) sites, allows for its incorporation into a variety of molecular architectures. While specific, documented multi-step syntheses detailing the use of 1-oxo-1-phenylpropan-2-yl benzoate as an intermediate are not extensively reported in readily available literature, the reactivity of its constituent parts suggests its potential utility.
For instance, propiophenone (B1677668) derivatives, of which this compound is a member, have been utilized as intermediates in the synthesis of complex heterocyclic systems. The core structure can be elaborated through a series of reactions, demonstrating the principle of using such ketones as starting points for building molecular complexity.
Transformation Reactions and Functional Group Modifications
The ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon.
Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to yield 1-oxo-1-phenylpropan-2-ol and benzoic acid. The generally accepted mechanism for base-catalyzed hydrolysis of benzoate esters proceeds via a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester carbonyl. nih.gov The rate of this hydrolysis is influenced by the electronic nature of the substituents on both the benzoate and the phenyl rings.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to produce a different ester and 1-oxo-1-phenylpropan-2-ol. This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. While specific studies on the transesterification of this particular compound are not prevalent, the principles are well-established for benzoate esters.
| Reaction | Reactants | Products | Conditions |
| Hydrolysis | This compound, H₂O | 1-Oxo-1-phenylpropan-2-ol, Benzoic acid | Acid or Base catalyst |
| Transesterification | This compound, R'OH | 1-Oxo-1-phenylpropan-2-yl R'-oate, 1-Oxo-1-phenylpropan-2-ol | Acid or Base catalyst, Excess R'OH |
Both the phenyl ring attached to the carbonyl group and the benzoate phenyl ring can potentially undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
Phenyl Ring of the Propiophenone Moiety: The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) would be expected to occur at the meta position of this ring. msu.edu The deactivating nature of the carbonyl group, however, may necessitate harsh reaction conditions. msu.edu
Phenyl Ring of the Benzoate Moiety: The ester group is also a deactivating, meta-directing group. libretexts.org Consequently, electrophilic attack on this ring would also be directed to the meta position.
Nucleophilic aromatic substitution is less common for simple benzene (B151609) rings unless they are activated by strong electron-withdrawing groups, which are not present in the parent compound. msu.edu
The carbon atom alpha to the ketone (the propan-2-yl carbon) is a key site of reactivity. The synthesis of this compound itself can proceed via a radical intermediate where a hydrogen atom is abstracted from this α-position of propiophenone.
Furthermore, the presence of the carbonyl group makes the α-hydrogen acidic, allowing for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.
Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.
These reactions provide a pathway to further elaborate the carbon skeleton of the molecule.
Synthesis of Analogues and Derivatives for Structure-Reactivity Studies
The synthesis of analogues and derivatives of this compound is crucial for understanding how structural modifications influence its chemical reactivity and biological activity. This is a common strategy in medicinal chemistry and materials science to optimize the properties of a lead compound.
For example, a study on the hydrolysis of substituted phenyl benzoates showed that electron-withdrawing groups on the benzoate ring generally increase the rate of hydrolysis, while electron-donating groups decrease it. nih.gov This is attributed to the stabilization of the negative charge that develops on the carbonyl oxygen in the transition state of the nucleophilic attack.
The synthesis of derivatives such as 1-oxo-1-phenylpropan-2-yl 4-nitrobenzoate, 1-oxo-1-phenylpropan-2-yl 4-methoxybenzoate, and 1-oxo-1-phenylpropan-2-yl 3-methylbenzoate (B1238549) would allow for a systematic investigation of these electronic effects on the molecule's reactivity. For instance, the nitro group is strongly electron-withdrawing, the methoxy (B1213986) group is electron-donating by resonance, and the methyl group is weakly electron-donating by induction. Comparing the chemical and physical properties of these derivatives would provide valuable structure-reactivity relationship data. While specific reports on these exact derivatives are scarce, the synthesis of a related compound, [(2R)-1-oxo-1-phenylpropan-2-yl] 3-methoxybenzoate, has been documented in PubChem, and a patent mentions 1-oxo-1-phenylpropan-2-yl 4-methylbenzenesulfonate, indicating that such derivatizations are synthetically accessible. epa.gov
| Derivative | Substituent on Benzoate Ring | Expected Electronic Effect | Predicted Impact on Ester Hydrolysis Rate (Compared to Benzoate) |
| 1-Oxo-1-phenylpropan-2-yl 4-nitrobenzoate | 4-Nitro | Strongly Electron-Withdrawing | Increased |
| 1-Oxo-1-phenylpropan-2-yl 4-methoxybenzoate | 4-Methoxy | Electron-Donating | Decreased |
| 1-Oxo-1-phenylpropan-2-yl 3-methylbenzoate | 3-Methyl | Weakly Electron-Donating | Slightly Decreased |
Modifications of the 1-Oxo-1-phenylpropan-2-yl Moiety
The 1-oxo-1-phenylpropan-2-yl moiety within the title compound, this compound, offers a rich landscape for chemical transformations, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon. These sites allow for a variety of derivatization strategies, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, and are pivotal in the construction of diverse molecular architectures, including various heterocyclic systems.
The reactivity of this moiety is largely dictated by the interplay between the ketone carbonyl, the α-methyl group, and the benzoate leaving group. The presence of the electron-withdrawing benzoyl group enhances the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens, making them susceptible to a range of nucleophilic attacks and base-mediated reactions.
Reactions at the Carbonyl Group and α-Carbon
The core of the 1-oxo-1-phenylpropan-2-yl moiety behaves as a 1,3-dicarbonyl equivalent, a versatile synthon in organic synthesis. This is particularly evident in its reactions with dinucleophiles, which can lead to the formation of five- or six-membered heterocyclic rings.
One of the most well-documented transformations for compounds of this class is the synthesis of pyrazoles through cyclocondensation with hydrazine (B178648) derivatives. While specific studies detailing this reaction with this compound are not extensively reported in the surveyed literature, the general mechanism is well-established for analogous α-acyloxy ketones. The reaction is believed to proceed through initial nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon. This is followed by an intramolecular cyclization and subsequent elimination of the benzoate leaving group and water to afford the aromatic pyrazole (B372694) ring.
A plausible reaction scheme for the formation of 3-methyl-5-phenyl-1H-pyrazole from this compound and hydrazine hydrate (B1144303) is presented below.
Plausible Reaction Scheme for Pyrazole Synthesis:
This transformation is a powerful method for the construction of substituted pyrazoles, which are significant scaffolds in medicinal chemistry. The regioselectivity of the reaction with substituted hydrazines can often be controlled to yield specific pyrazole isomers.
Similarly, reaction with hydroxylamine (B1172632) hydrochloride can be expected to yield isoxazole (B147169) derivatives. The mechanism would follow a similar pathway of initial condensation at the carbonyl, followed by cyclization and elimination of the benzoate group to form the 3-methyl-5-phenylisoxazole.
The α-carbon of the propan-2-yl moiety, being adjacent to the carbonyl group, possesses acidic protons. This allows for the formation of an enolate intermediate under basic conditions. This enolate can then participate in a variety of classical carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, although specific examples starting from this compound are not prevalent in the literature. These potential transformations would allow for the introduction of a wide range of substituents at the α-position, further diversifying the molecular structure.
Derivatization into Heterocyclic Systems
The utility of the 1-oxo-1-phenylpropan-2-yl moiety as a building block extends to the synthesis of other important heterocyclic systems. For instance, condensation with amidines or urea (B33335) could potentially lead to the formation of pyrimidine (B1678525) derivatives. These reactions typically require a 1,3-dicarbonyl functionality or its synthetic equivalent to construct the pyrimidine ring.
The following table summarizes the potential heterocyclic derivatives that could be synthesized from this compound based on the established reactivity of α-acyloxy ketones.
| Reagent | Potential Heterocyclic Product | General Reaction Type |
| Hydrazine Hydrate | 3-Methyl-5-phenyl-1H-pyrazole | Cyclocondensation |
| Phenylhydrazine | 3-Methyl-1,5-diphenyl-1H-pyrazole | Cyclocondensation |
| Hydroxylamine | 3-Methyl-5-phenylisoxazole | Cyclocondensation |
| Urea | 4-Methyl-6-phenylpyrimidin-2(1H)-one | Cyclocondensation |
| Guanidine | 2-Amino-4-methyl-6-phenylpyrimidine | Cyclocondensation |
It is important to note that while these reactions are mechanistically plausible for this compound, detailed experimental data, including reaction conditions and yields for this specific substrate, would require further dedicated research. The derivatization studies of this compound remain a promising area for the exploration of new synthetic methodologies and the creation of novel molecular entities.
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Construction
The utility of 1-oxo-1-phenylpropan-2-yl benzoate (B1203000) as a precursor is evident in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ketone functionality can be targeted by nucleophiles, reduced to an alcohol, or converted to an olefin, while the α-position can be further functionalized. The ester group can undergo hydrolysis to reveal a secondary alcohol, which can then be used in subsequent transformations.
One of the primary methods for the synthesis of 1-oxo-1-phenylpropan-2-yl benzoate itself is through the α-acyloxylation of propiophenone (B1677668). A study highlighted a one-pot synthesis using a copper(II) catalyst, specifically [(DM-Pybox)Cu(II)Br₂], to facilitate the coupling of propiophenone with benzoic acid derivatives. This reaction proceeds through a radical intermediate, showcasing a modern approach to the formation of this key synthetic precursor.
Table 1: Synthesis of this compound
| Parameter | Condition |
| Catalyst | [(DM-Pybox)Cu(II)Br₂] |
| Starting Materials | Propiophenone, Benzoic acid derivative |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (B109758) |
| Oxidant | Potassium hexacyanoferrate(II) trihydrate |
| Temperature | 100°C |
| Time | 10 hours |
This synthetic accessibility makes this compound a readily available starting material for the construction of more complex molecules, including certain flavoring agents and potentially as a fragment in the synthesis of larger bioactive compounds. nih.gov
Stereocontrolled Synthesis of Bioactive Compounds
The presence of a stereocenter at the α-carbon of this compound makes it a valuable chiral building block for the stereocontrolled synthesis of bioactive compounds. Enantioselective synthesis or resolution of this compound can provide access to optically pure materials, which are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules.
While direct application of this compound in the industrial synthesis of the Taxol side chain is not prominently documented, its structure is analogous to key intermediates in some synthetic routes. The Taxol side chain, N-benzoyl-3-phenylisoserine, is a critical component of the anticancer drug paclitaxel (B517696) (Taxol®). researchgate.netwikipedia.org The synthesis of this side chain often involves the use of chiral precursors to establish the correct stereochemistry at the C2' and C3' positions. researchgate.nettandfonline.com
The general class of α-hydroxy ketones and their derivatives are precursors to α-amino ketones and α-amino acids, which are structurally related to the Taxol side chain. nih.govrsc.org A hypothetical synthetic pathway could involve the conversion of the ketone in this compound to an oxime, followed by reduction to an amine. Subsequent hydrolysis of the benzoate ester would yield an amino alcohol, a core structure related to the Taxol side chain. The stereochemistry would need to be controlled throughout this process.
Table 2: Key Precursors in Taxol Side Chain Synthesis
| Precursor Type | Key Features | Relevance to this compound |
| β-Lactams (Azetidin-2-ones) | Strained four-membered ring, allows for stereocontrolled ring-opening. | Not directly related, but an alternative established route. tandfonline.comnih.gov |
| α-Hydroxy Esters | Contains a hydroxyl and ester group for further functionalization. | This compound is an α-acyloxy ketone, a related functional group. |
| Phenylisoserine Derivatives | The direct building block of the Taxol side chain. | The target molecule for synthetic routes involving precursors like this compound. researchgate.net |
Contribution to Novel Synthetic Methodologies Development
The reactivity of this compound and related propiophenone derivatives has contributed to the development of new synthetic methodologies. nih.govresearchgate.net For instance, the study of their reactions helps in understanding the mechanisms of C-H activation, acylation, and the behavior of radical intermediates.
The development of new catalytic systems for the synthesis of α-acyloxy ketones, such as the copper-catalyzed α-acyloxylation of ketones, expands the toolbox of organic chemists. These methods offer milder and more efficient alternatives to traditional stoichiometric approaches. Furthermore, the exploration of the reactivity of propiophenone derivatives in various contexts, such as in the synthesis of compounds with potential antidiabetic properties, showcases the broader impact of understanding the chemistry of this class of molecules. nih.govgoogle.com
The versatility of α-keto acids as acylating agents, which share some reactivity patterns with α-acyloxy ketones, further underscores the importance of this functional group in developing novel synthetic transformations. acs.org The continuous exploration of the synthesis and reactions of compounds like this compound is crucial for the advancement of organic synthesis.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Oxo-1-phenylpropan-2-yl benzoate, and how can purity be validated?
- Methodological Answer : The synthesis typically involves esterification or transesterification reactions under controlled conditions. For example, analogous compounds like benzophenone derivatives are synthesized via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like H₂SO₄ or DMAP. Purity validation should employ HPLC (for quantification of impurities), NMR (to confirm structural integrity and detect residual solvents), and mass spectrometry (to verify molecular weight). For crystalline products, X-ray crystallography (as in ) provides definitive structural confirmation. Reproducibility requires detailed experimental protocols, including solvent choices, temperature, and reaction times, documented in both main manuscripts and supplementary materials .
Q. What safety precautions are critical during the synthesis and handling of this compound?
- Methodological Answer : Follow GHS-compliant protocols :
- Use fume hoods to avoid inhalation of vapors (P210, P201 in ).
- Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, wash with soap/water and consult a physician (Section 4 in ).
- Store in airtight containers away from ignition sources (Section 7 in ).
- Electrostatic discharge precautions (e.g., grounded equipment) are essential for volatile intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing side products?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, optimizing analogous esterifications achieved 85–98% yields by adjusting stoichiometry and using Dean-Stark traps for azeotropic water removal . Advanced techniques like microwave-assisted synthesis may reduce reaction times. Monitor side products (e.g., hydrolyzed byproducts) via TLC or GC-MS , and use scavengers (e.g., molecular sieves) to suppress unwanted pathways .
Q. What analytical strategies resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or IR data may arise from polymorphic forms or solvent effects. Solutions include:
- Variable-temperature NMR to assess dynamic equilibria.
- X-ray crystallography (as in ) to unambiguously assign stereochemistry.
- DFT calculations to predict spectroscopic signatures and compare with experimental data.
- Replicate experiments under standardized conditions and report all parameters (e.g., solvent, concentration) in supplementary materials .
Q. How does the structural stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
- Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
- Analyze degradation products via HPLC-DAD/ELSD and LC-MS .
- Monitor hygroscopicity using dynamic vapor sorption (DVS) .
- For photostability, expose to UV/Vis light (ICH Q1B) and track changes via UV spectroscopy .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for interpreting conflicting reactivity data in studies of this compound?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, catalyst) influencing reactivity outliers. Error propagation analysis quantifies measurement uncertainties. For kinetic discrepancies, apply Arrhenius modeling to compare activation energies across studies. Publish raw data in supplementary materials to enable meta-analysis .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate transition states and calculate activation barriers.
- Validate predictions with experimental kinetic data (e.g., via stopped-flow spectroscopy ) .
Ethical and Reproducibility Considerations
Q. What frameworks ensure ethical and reproducible research practices in studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
